molecular formula C12H14N2O B8608407 (2,3,8-Trimethylquinoxalin-6-yl)methanol

(2,3,8-Trimethylquinoxalin-6-yl)methanol

Cat. No. B8608407
M. Wt: 202.25 g/mol
InChI Key: HKTHMNDTVLMALJ-UHFFFAOYSA-N
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Patent
US07217711B2

Procedure details

Prepared by reducing 691 mg of methyl 2,3,8-trimethyl-quinoxaline-6-carboxylate with 300 mg of lithium aluminium hydride (95%) in 15 ml tetrahydrofuran at ambient temperature.
Name
methyl 2,3,8-trimethyl-quinoxaline-6-carboxylate
Quantity
691 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([CH3:12])=[N:10][C:9]2[C:4](=[C:5]([CH3:17])[CH:6]=[C:7]([C:13](OC)=[O:14])[CH:8]=2)[N:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:1][C:2]1[C:11]([CH3:12])=[N:10][C:9]2[C:4](=[C:5]([CH3:17])[CH:6]=[C:7]([CH2:13][OH:14])[CH:8]=2)[N:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
methyl 2,3,8-trimethyl-quinoxaline-6-carboxylate
Quantity
691 mg
Type
reactant
Smiles
CC1=NC2=C(C=C(C=C2N=C1C)C(=O)OC)C
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
at ambient temperature

Outcomes

Product
Name
Type
Smiles
CC1=NC2=C(C=C(C=C2N=C1C)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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